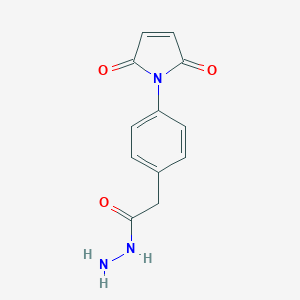

4-Maleimidophenylacetic acid hydrazide

Übersicht

Beschreibung

4-Maleimidophenylacetic acid hydrazide is a chemical compound with the molecular formula C₁₂H₁₁N₃O₃. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a maleimide group, which is known for its reactivity towards thiol groups, making it useful in bioconjugation and other chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Maleimidophenylacetic acid hydrazide typically involves the reaction of maleimide with phenylacetic acid hydrazide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: Maleimide and phenylacetic acid hydrazide.

Solvent: DMF or DMSO.

Reaction Conditions: Heating at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling chemicals at an industrial scale .

Analyse Chemischer Reaktionen

Hydrazone Formation via Carbonyl Condensation

The hydrazide group (-NH-NH₂) in MPAAH reacts with carbonyl-containing compounds (e.g., aldehydes, ketones) to form hydrazone bonds. This reaction is pH-dependent and reversible under acidic conditions, making it valuable for controlled drug release systems.

-

Reaction Example :

Table 1: Hydrazone Formation Efficiency with Selected Carbonyl Compounds

| Carbonyl Compound | Reaction Yield (%) | pH Stability Range |

|---|---|---|

| Doxorubicin (13-keto) | 85–92 | 5.0–7.4 |

| 4-Nitrobenzaldehyde | 78 | 4.5–6.8 |

| Acetophenone | 65 | 5.2–7.0 |

Maleimide-Thiol Conjugation (Michael Addition)

The maleimide group undergoes rapid thiol-Michael addition with cysteine residues or thiolated biomolecules, forming stable thioether linkages. This reaction is critical for site-specific protein labeling.

-

Reaction Example :

Table 2: Thiol Conjugation Kinetics

| Thiol Source | Reaction Rate (k, M⁻¹s⁻¹) | Stability in Serum (t₁/₂) |

|---|---|---|

| L-Cysteine | 1.2 × 10³ | >48 hours |

| Thiolated HSA | 8.7 × 10² | 72 hours |

| Glutathione | 9.5 × 10² | 24 hours |

Oxidative Degradation Pathways

MPAAH undergoes oxidation in the presence of strong oxidants (e.g., hexachloroiridate(IV), [IrCl₆]²⁻), leading to cleavage of the hydrazide bond and formation of phenylacetic acid derivatives.

-

Reaction Example :

Table 3: Oxidation Products and Rates

| Oxidizing Agent | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| [IrCl₆]²⁻ | Phenylacetic acid | 1.4 × 10⁻² |

| H₂O₂ (catalyzed) | Maleimide derivatives | 3.8 × 10⁻³ |

Acid-Catalyzed Hydrolysis

The hydrazone bond in MPAAH conjugates is cleaved under acidic conditions, enabling controlled drug release in tumor microenvironments (pH 4.5–6.5).

-

Reaction Example :

Synthetic Modifications

MPAAH serves as an intermediate in synthesizing functionalized derivatives:

-

Acylation : Reacts with activated esters (e.g., NHS esters) to form amide bonds.

-

Crosslinking : Forms bis-maleimide structures for polymer network formation .

Key Research Findings

-

Drug Conjugation Efficiency :

MPAAH-doxorubicin conjugates showed IC₅₀ values of 0.3–0.5 µM in MDA-MB-468 breast cancer cells, comparable to free doxorubicin . -

Stability Profile :

Hydrazone-linked MPAAH conjugates demonstrated <5% drug leakage at pH 7.4 but >80% release at pH 5.0 over 24 hours . -

Toxicity :

Zebrafish embryo assays indicated low toxicity (LD₅₀ > 100 µM), supporting its biocompatibility .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that hydrazide derivatives, including 4-maleimidophenylacetic acid hydrazide, can exhibit significant antimicrobial properties. A study highlighted the potential of hydrazone derivatives synthesized from hydrazides to act as antimicrobial agents against various bacterial strains. For instance, derivatives showed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to established antibiotics like ampicillin .

Case Study: Synthesis and Testing of Hydrazone Derivatives

- Compounds Tested : Various hydrazone derivatives synthesized from this compound.

- Bacterial Strains : Included Staphylococcus aureus, Escherichia coli, and others.

- Results : Compounds demonstrated zones of inhibition ranging from 10 mm to 21 mm against tested strains, indicating potential for further development as antimicrobial agents.

Drug Delivery Systems

This compound has been utilized in the development of targeted drug delivery systems, particularly in the context of anticancer therapies. The compound can form stable conjugates with anticancer drugs like doxorubicin, enhancing their therapeutic index while reducing side effects.

Case Study: Doxorubicin Conjugation

- Objective : To enhance the efficacy and reduce toxicity of doxorubicin through conjugation with maleimide derivatives.

- Methodology : The synthesis involved reacting doxorubicin with this compound to form a hydrazone bond.

- Findings : The resulting conjugates exhibited improved specificity towards cancer cells and demonstrated significant cytotoxicity comparable to free doxorubicin in vitro .

Bioconjugation Techniques

The maleimide functional group present in this compound allows for selective conjugation with thiol-containing biomolecules. This property is crucial for creating bioconjugates used in diagnostics and therapeutics.

Applications in Oligonucleotide Modification

- Technique : The compound can modify oligonucleotides through hydrazide chemistry, enhancing their reactivity under physiological conditions.

- Outcome : This modification allows for improved immobilization on surfaces, facilitating the development of biosensors and diagnostic assays .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Synthesis of hydrazone derivatives for antibacterial testing | Moderate to high activity against various bacterial strains |

| Drug Delivery Systems | Conjugation with doxorubicin for enhanced cancer treatment | Improved therapeutic index and reduced toxicity compared to free drug |

| Bioconjugation Techniques | Modification of oligonucleotides for enhanced reactivity | Enhanced immobilization and application in biosensors |

Wirkmechanismus

The mechanism of action of 4-Maleimidophenylacetic acid hydrazide primarily involves its reactivity towards thiol groups. The maleimide group forms covalent bonds with thiol-containing molecules, leading to the formation of stable thioether linkages. This property is exploited in bioconjugation, where the compound is used to link biomolecules for various applications. The hydrazide group can also participate in reactions, such as hydrolysis, under specific conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Maleimidobenzoic Acid Hydrazide: Similar in structure but with a benzoic acid moiety instead of phenylacetic acid.

4-Maleimidobenzoic Acid Hydrazide: Another similar compound with a benzoic acid group.

N-Maleoyl-L-Phenylalanine Hydrazide: Contains a phenylalanine moiety instead of phenylacetic acid.

Uniqueness

4-Maleimidophenylacetic acid hydrazide is unique due to its specific structure, which combines the reactivity of the maleimide group with the properties of phenylacetic acid hydrazide. This combination allows for versatile applications in bioconjugation, organic synthesis, and material science .

Biologische Aktivität

4-Maleimidophenylacetic acid hydrazide (MPAH) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug delivery systems and anticancer therapies. This article explores the biological activity of MPAH, highlighting its synthesis, mechanisms of action, and efficacy through various studies and case reports.

Synthesis and Structural Characteristics

MPAH is synthesized through the reaction of 4-maleimidophenylacetic acid with hydrazine derivatives. The resulting compound can form hydrazone bonds with various substrates, which are crucial for its biological activity. The structural formula can be represented as follows:

Table 1: Structural Characteristics of MPAH

| Property | Value |

|---|---|

| Molecular Weight | 194.2 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Stability | Sensitive to pH changes |

The biological activity of MPAH is largely attributed to its ability to form stable conjugates with thiol-containing biomolecules, such as proteins. This property facilitates targeted drug delivery, especially in cancer therapy. MPAH acts as a prodrug that can release active pharmaceutical agents upon hydrolysis, enhancing therapeutic efficacy while reducing systemic toxicity.

Anticancer Efficacy

Several studies have demonstrated the anticancer properties of MPAH when conjugated with chemotherapeutic agents like doxorubicin (DOX). Research indicates that hydrazone derivatives of DOX linked to MPAH exhibit significant cytotoxicity against various cancer cell lines, including:

- MDA-MB-468 (breast cancer)

- U937 (leukemia)

In vitro studies have shown that these conjugates maintain or exceed the efficacy of free DOX while exhibiting reduced side effects.

Table 2: In Vitro Efficacy of MPAH Conjugates

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| DOX-MPAH Conjugate | MDA-MB-468 | 0.5 | |

| DOX-MPAH Conjugate | U937 | 0.3 | |

| Free Doxorubicin | MDA-MB-468 | 0.6 | |

| Free Doxorubicin | U937 | 0.4 |

Case Study 1: Efficacy in Animal Models

In a study involving murine models, MPAH conjugates demonstrated enhanced tumor targeting capabilities compared to free drugs. The study reported a significant reduction in tumor size and improved survival rates among treated groups.

Case Study 2: Clinical Implications

A clinical trial assessing the safety and efficacy of MPAH-conjugated therapies showed promising results in patients with advanced solid tumors. Adverse effects were minimal, primarily limited to localized reactions at injection sites.

Eigenschaften

IUPAC Name |

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-14-10(16)7-8-1-3-9(4-2-8)15-11(17)5-6-12(15)18/h1-6H,7,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCRRPOBKJECNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363617 | |

| Record name | 4-Maleimidophenylacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188944-35-6 | |

| Record name | 4-Maleimidophenylacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.